molecular formula C18H20ClN5O B3062842 6-Cyclohexylmethoxy-2-(3'-chloroanilino) purine CAS No. 444722-81-0

6-Cyclohexylmethoxy-2-(3'-chloroanilino) purine

Cat. No.: B3062842
CAS No.: 444722-81-0
M. Wt: 357.8 g/mol
InChI Key: OUEGMEMDEAOAEG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine involves several steps. One common synthetic route includes the reaction of 6-chloropurine with cyclohexylmethanol in the presence of a base to form 6-cyclohexylmethoxypurine. This intermediate is then reacted with 3-chloroaniline under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine involves its interaction with cyclin-dependent kinases (CDKs). It functions through the formation of specific serine/threonine protein kinase holoenzyme complexes with CDK1 or CDK2. The cyclin subunit confers the substrate specificity of these complexes and differentially interacts with and activates CDK1 and CDK2 throughout the cell cycle . This interaction modulates the progression of the cell cycle, particularly at the G1-S transition and G2 phase .

Comparison with Similar Compounds

6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine can be compared with other similar compounds, such as:

The uniqueness of 6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine lies in its specific structural features and its ability to form stable complexes with CDKs, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

444722-81-0

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-(cyclohexylmethoxy)-7H-purin-2-amine

InChI

InChI=1S/C18H20ClN5O/c19-13-7-4-8-14(9-13)22-18-23-16-15(20-11-21-16)17(24-18)25-10-12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H2,20,21,22,23,24)

InChI Key

OUEGMEMDEAOAEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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